![molecular formula C16H13FN2O3S B2754319 5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1111983-54-0](/img/structure/B2754319.png)
5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a sulfonyl group attached to a fluorophenyl group, and a methyl group attached to another phenyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the sulfonyl group, and the phenyl rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The oxadiazole ring is known to participate in various chemical reactions, often acting as a bioisostere for other functional groups . The sulfonyl group can also participate in various reactions, particularly those involving nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Antibacterial and Plant Resistance Enhancement
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae. Notably, a specific sulfone derivative showcased superior antibacterial efficacy compared to commercial agents. This compound not only inhibited bacterial growth but also stimulated plant defense mechanisms, including the enhancement of superoxide dismutase and peroxidase activities. Additionally, it improved chlorophyll content and reduced malondialdehyde levels in rice, indicating a protective effect against oxidative damage caused by bacterial infection. The compound also suppressed the production of extracellular polysaccharide, a critical factor in bacterial virulence, by downregulating related gene expressions, suggesting a comprehensive protective role against bacterial leaf blight in rice (Li Shi et al., 2015).
Fluorescent Probes in Medicine and Biology
The solvatofluorochromic properties of certain 1,3,4-oxadiazole derivatives, particularly those containing sulfonyl fluoride groups, have been explored for potential applications as fluorescent probes in medical and biological research. These compounds exhibit strong fluorescence in the near ultraviolet and violet spectral ranges, with significant solvatochromic effects, especially in derivatives with electron-donating groups. This property makes them suitable for use as fluorescent probes, providing valuable tools for the visualization and study of various biological processes (A. Doroshenko et al., 1997).
Antimicrobial and Antitubercular Potential
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could serve as potential agents against microbial infections, including tuberculosis. Some compounds exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus, as well as antitubercular efficacy against Mycobacterium tuberculosis, indicating their potential as leads for developing new antimicrobial and antitubercular drugs (Ramesh M. Shingare et al., 2022).
Plant Protection Against Bacterial Wilt
Sulfone derivatives with 1,3,4-oxadiazole moieties have also shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt, a disease caused by Ralstonia solanacearum. Certain compounds significantly inhibited the mycelial growth of the pathogen, offering potential as novel bactericides for plant protection. Field trials demonstrated the effectiveness of these compounds in controlling bacterial wilt, surpassing the efficacy of commercial bactericides. This research opens avenues for developing plant-protective agents based on sulfone derivatives containing 1,3,4-oxadiazole moieties (Weiming Xu et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNZJSNGOZLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
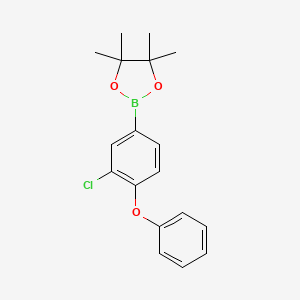
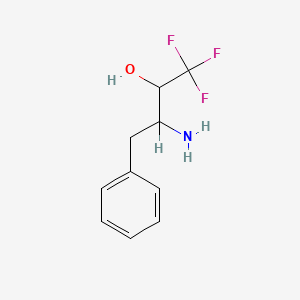
![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)
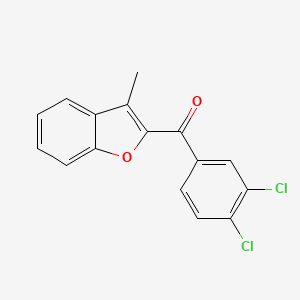

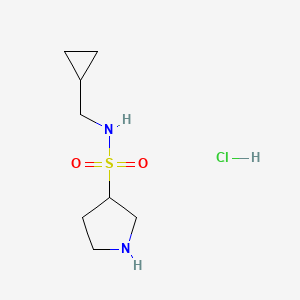
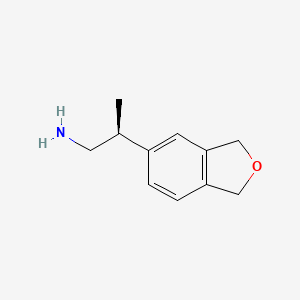
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)
![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)
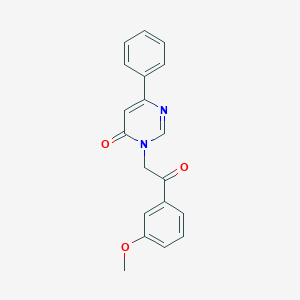
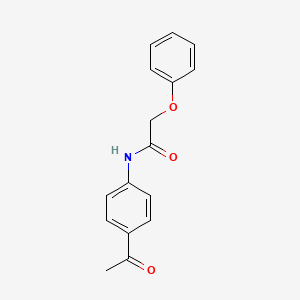

![N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2754259.png)
